molecular formula C22H27N3O5 B147176 Physostigmine salicylate CAS No. 57-64-7

Physostigmine salicylate

Cat. No. B147176
CAS RN: 57-64-7
M. Wt: 413.5 g/mol
InChI Key: HZOTZTANVBDFOF-PBCQUBLHSA-N
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Description

Toxicity Study of Continuous Administration

Continuous administration of physostigmine salicylate has been shown to induce dose-dependent toxicities in guinea pigs, including body weight loss, decreased water consumption, tremors, decreased body temperatures, and mortality. The study also noted that the drug caused down-regulation of muscarinic receptors in the striata of guinea pigs, suggesting potential long-term effects on the nervous system .

Enhanced Stability in Submicron O/W Emulsion

Research into the stability of physostigmine salicylate in submicron oil/water (o/w) emulsions revealed that the drug's chemical stability is highly pH-dependent. The emulsions provided a protective effect, likely due to the interaction of physostigmine with phospholipids at the oil-water interface, which prevented rapid degradation observed in aqueous solutions .

Injectable Controlled Release Delivery System

An injectable emulsion system for physostigmine salicylate was developed to control drug release. The study found that a combination of anionic and non-ionic surfactants was necessary to create stable emulsions. The presence of physostigmine altered the zeta potential of the emulsion droplets, indicating changes in surface charge that could affect drug release and stability .

Enantioselective Synthesis

The enantioselective synthesis of (-)-physostigmine was achieved using chiral sulfoxides. This synthesis is significant as it introduces a method for asymmetric induction, which is crucial for producing the therapeutically active enantiomer of physostigmine .

Effects on Serotonin Uptake

Physostigmine salicylate was found to influence serotonin uptake in human blood platelets, causing a significant decrease in the maximum velocity (Vmax) of serotonin uptake without affecting the affinity constant (Km). This suggests that physostigmine may modulate serotonin uptake through cholinergic mechanisms, which could have implications for understanding and treating depression .

In Vitro Release and Intestinal Absorption

The in vitro release of physostigmine salicylate from submicron emulsions showed a biphasic release pattern, suggesting sustained release. However, in vivo absorption studies in rats did not correlate with the in vitro findings, indicating that the emulsion did not significantly alter the absorption of physostigmine in the mid jejunum, where absorption was maximal .

Transdermal Penetration Kinetics

The study of transdermal penetration of physostigmine salicylate revealed that the ion pair of physostigmine and salicylate showed differential diffusion across human skin, with salicylate having a higher flux. This suggests that the physostigmine salicylate ion pair may undergo ionization and separate diffusion after partitioning into the skin .

Reversal of Central Anticholinergic Syndrome

Physostigmine salicylate has been used effectively as an antidote to intoxication with centrally active anticholinergic agents. It was able to reverse symptoms such as confusion, agitation, hallucinations, stupor, ataxia, and dysarthria in patients, indicating its potential therapeutic use in cases of anticholinergic intoxication .

Treatment of Tricyclic Antidepressant Overdosage

The use of physostigmine salicylate in treating tricyclic antidepressant overdosage has been questioned due to the occurrence of convulsions and severe cholinergic manifestations in some patients, along with the short duration of its beneficial effects. These findings suggest that physostigmine may not be suitable for routine management of tricyclic antidepressant poisoning .

Scientific Research Applications

1. Treatment in Septic Shock

  • Research Focus: Physostigmine salicylate's role in managing septic shock due to intra-abdominal infections was evaluated. A pilot trial found that its administration was well-tolerated and indicated potential benefits in improving mean Sequential Organ Failure Assessment (SOFA) scores and reducing hemodynamic instability (Pinder et al., 2019).

2. Alzheimer's Disease Treatment

  • Research Focus: Extended-release physostigmine salicylate was tested in subjects with mild-to-moderate Alzheimer's disease. The study showed that physostigmine-treated subjects had better scores on cognitive tests compared to placebo-treated subjects, indicating its potential benefit in Alzheimer's disease management (van Dyck et al., 2000).

3. Pharmacokinetic/Pharmacodynamic Study

  • Research Focus: In a study involving patients with perioperative septic shock, the pharmacokinetics and pharmacodynamics of physostigmine salicylate were explored. The study aimed to build a population pharmacokinetic model for physostigmine and evaluate its concentration-response relationship in this setting (Pinder et al., 2019).

4. Transdermal Drug Delivery

  • Research Focus: The feasibility of electrically assisted transdermal drug delivery of physostigmine through human skin was studied. This approach may offer a more effective way of delivering physostigmine, bypassing issues related to oral delivery (Rowland & Chilcott, 2000).

5. Therapeutic Effects in Systemic Inflammation

  • Research Focus: Physostigmine was studied for its effects on hemodynamics during systemic inflammation. The findings showed that physostigmine could improve both macrocirculation and microcirculation in this context (Effenberger-Neidnicht et al., 2018).

6. Physostigmine in Neurological Disorders

  • Research Focus: A review detailed the pharmacokinetics, pharmacological, and toxicological activities of physostigmine, a parasympathomimetic plant alkaloid isolated from Physostigma venenosum. It highlighted its application in treating neurological disorders like Alzheimer's disease and glaucoma (Batiha et al., 2020).

Safety And Hazards

Physostigmine Salicylate is a poison by ingestion, subcutaneous, intramuscular, intravenous, and intraperitoneal routes . It may cause serious side effects including hives, difficulty breathing, swelling of your face, lips, tongue, or throat, increased urination or bowel movements, stomach cramps, severe or worsening nausea or vomiting, increased sweating, blurred vision, and excessive saliva in your mouth . It is crucial to seek medical attention promptly if someone is suspected of having anticholinergic toxicity to prevent complications and ensure appropriate treatment .

Future Directions

Physostigmine is useful in the treatment of anticholinergic toxicity and can potentially prevent a patient from being intubated and receiving large amounts of sedatives . The FDA has allowed for the temporary importation of Anticholium® (physostigmine salicylate) due to physostigmine shortages . It is also used to reverse neuromuscular blocking . It has been shown to improve long-term memory , and was once explored as a therapy for Alzheimer’s disease .

properties

IUPAC Name

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate;2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2.C7H6O3/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2;8-6-4-2-1-3-5(6)7(9)10/h5-6,9,13H,7-8H2,1-4H3,(H,16,19);1-4,8H,(H,9,10)/t13-,15+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOTZTANVBDFOF-PBCQUBLHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.C1=CC=C(C(=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.C1=CC=C(C(=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80883232
Record name Benzoic acid, 2-hydroxy-, compd. with (3aS,8aR)-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indol-5-yl N-methylcarbamate (1:1)
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Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Physostigmine salicylate

CAS RN

57-64-7
Record name (-)-Physostigmine salicylate
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Record name Physostigmine salicylate [USP:JAN]
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Record name Physostigmine salicylate
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Record name Benzoic acid, 2-hydroxy-, compd. with (3aS,8aR)-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indol-5-yl N-methylcarbamate (1:1)
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Record name Physostigmine salicylate
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Record name PHYSOSTIGMINE SALICYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,200
Citations
FJ Muhtadi, SS El-Hawary - Analytical profiles of drug substances, 1990 - Elsevier
… Physostigmine salicylate is soluble in 90 parts of water … physostigmine salicylate was described in the EP 1973 ( 49). Dissolve about 0.25 g accurately weighed physostigmine salicylate …
Number of citations: 10 www.sciencedirect.com
DK Lim, Y Ito, T Stewart, B Hoskins, IK Ho - … Biochemistry and Behavior, 1988 - Elsevier
… administration with physostigmine salicylate (0.12 or 0.24 mg/… dose-dependently by physostigmine salicylate. The signs of … administration of physostigmine salicylate also caused …
Number of citations: 17 www.sciencedirect.com
S Rubnov, D Levy, H Schneider - Journal of pharmaceutical and …, 1999 - Elsevier
… As a test of this newly developed method we assayed a vial of physostigmine salicylate for injection, manufactured 14 years earlier and stored at room temperature. The vial contained …
Number of citations: 18 www.sciencedirect.com
A Pardo, Y Shiri, S Cohen - Journal of pharmaceutical sciences, 1992 - Wiley Online Library
… This hypothesis was tested in this study with physostigmine salicylate as the candidate ion pair. Pertinent data on the skin penetration of physostigmine base are available from previous …
Number of citations: 30 onlinelibrary.wiley.com
N Bolourchian, N Hadidi, S Foroutan… - Acta Pharmaceutica, 2009 - sciendo.com
… This study is aimed to design and optimize a sublingual tablet formulation of physostigmine salicylate, an effective drug in Alzheimer’s disease and nerve gas poisoning, by means of …
Number of citations: 30 sciendo.com
JB Zimmermann, N Pinder, T Bruckner… - …, 2017 - trialsjournal.biomedcentral.com
… Physostigmine salicylate is a peripherally and centrally … ), we showed that physostigmine salicylate significantly inhibited … influenced by the use of physostigmine salicylate and this well-…
Number of citations: 9 trialsjournal.biomedcentral.com
RW Newton - Jama, 1975 - jamanetwork.com
… \s=b\Following intravenous administration of physostigmine salicylate for tricyclic antidepressant poisoning in 21 … Physostigmine salicylate is less highly ionized and is lipid-soluble …
Number of citations: 163 jamanetwork.com
A Rubinstein, YV Pathak, J Kleinstern, A Reches… - Journal of …, 1991 - Elsevier
… Abstract 0 The in vitro release of physostigmine salicylate (PSI from a submicron emulsion and an … Recently, physostigmine salicylate (PS) emulsions were developed. After oral …
Number of citations: 31 www.sciencedirect.com
ST Yang - PDA Journal of Pharmaceutical Science and …, 1988 - journal.pda.org
… For pH 4.0 anaerobic solutions of physostigmine salicylate, the addition of NaHSO 3 … the aerobic, unbuffered solutions of physostigmine salicylate after autoclaving. The isocatalytic point …
Number of citations: 6 journal.pda.org
YV Pathak, A Rubinstein, S Benita - International journal of pharmaceutics, 1990 - Elsevier
Submicronized emulsions of physostigmine salicylate (PS) with high batch to batch uniformity were prepared using phospholipids and poloxamer as a complex emulgator. The mean …
Number of citations: 14 www.sciencedirect.com

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